Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

NVS-CECR2-1 BRD4 BRD7 BRD?9 selectivity

profiling

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nvs-cecr2-1

Cat. No.: S537871

Selectivity Profiling of NVS-CECR2-1

The following table consolidates key selectivity data from multiple experimental sources.

Get Quote

Bromodomain - . - . Source /
Binding Affinity / Inhibition Experimental Method
Target Context
CECR2 IC~50~ =47 nM; K~D~ = 80 nM Isothermal Titration [1][2]
Calorimetry (ITC)
CECR2 Displaces CECR2 from chromatin in  Cellular Chromatin [2]
cells (5-15 pM) Fractionation
BRD9 No significant activity reported BROMOscan (Selectivity [3]
Panel)
BRD7 No significant activity reported BROMOscan (Selectivity [3]
Panel)
BRD4 No significant activity reported BROMOscan (Selectivity [3]
Panel)
Pan-BET (e.g., Selective over BET family Not Specified [1]
BRD4)
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Bromodomain Source /
Binding Affinity / Inhibition Experimental Method

Target Context

48 other BRDs Demonstrated high selectivity over Broad Screening Panel [2]

48 other BRD targets

The data indicates that NVS-CECR2-1 is highly selective for CECR2 and shows no significant binding to
BRD4, BRD7, or BRD9 in broad screening panels [3]. An alternative CECR2 probe, GNE-886, does show
activity against BRD9 and BRD7, highlighting the superior selectivity of NVS-CECR2-1 for its intended
target [3].

Cellular and Cytotoxic Activity

NVS-CECR2-1 exhibits potent, dose-dependent cytotoxic activity against various human cancer cell lines,

as summarized below.

Cell Line Origin Observed Cytotoxic Activity & IC~50~ Primary Mechanism
Sw48 Colon Cancer Sub-micromolar IC~50~ Induces Apoptosis [2]
HCT116 Colon Cancer Dose-dependent kill Not Specified [2]
HT29 Colon Cancer Dose-dependent kill Not Specified [2]
HeLa Cervical Cancer Dose-dependent kill Not Specified [2]
U20s Bone Osteosarcoma  Dose-dependent Kill Not Specified [2]
H460 Lung Cancer Dose-dependent Kill Not Specified [2]
293T Embryonic Kidney Dose-dependent kill Not Specified [2]

The cytotoxic effect is primarily achieved through the induction of apeptesis [2]. This activity is partly

CECR2-dependent, as reducing CECR2 levels makes cancer cells less sensitive to the inhibitor. However,
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research also indicates that NVS-CECR2-1 can kill cells through additional, CECR2-independent

mechanisms [2].

Key Experimental Protocols

The selectivity and cellular activity of NVS-CECR2-1 were established using the following key

methodologies.

¢ Isothermal Titration Calorimetry (ITC): This method directly measures the heat change during
binding to determine the inhibitor's affinity (K~D~) for the purified CECR2 bromodomain. Protein was
buffer-exchanged, and experiments were conducted at 288.15 K with an initial 2 pL injection followed
by 8 uL injections. Data was fitted to a single binding site model [1].

e Cellular Chromatin Fractionation: This assay confirms target engagement in a cellular context.
Cells are treated with NVS-CECR2-1, lysed, and separated into chromatin-bound and soluble
fractions via centrifugation. The dissociation of CECR2 from the chromatin pellet into the soluble
fraction, detected by immunoblotting, demonstrates effective cellular target inhibition [2].

e BROMOscan Profiling: This high-throughput competitive binding assay evaluates a compound's
selectivity across a wide panel of bromodomains. The results from this platform confirmed that NVS-
CECR2-1 binds CECR2 but shows no significant interaction with BRD4, BRD7, or BRD9 [3].

e Cell Viability Assay (MTS): To measure cytotoxicity, cancer cells are treated with a dose range of
NVS-CECR2-1 for 72 hours. Cell viability is then quantified using the MTS assay, a colorimetric
method that measures the activity of mitochondrial enzymes in living cells [2].

Biological Context of Targets

The following diagram illustrates the functional relationships and experimental assessment of CECR2 and

related bromodomains.
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Key Conclusions for Researchers

¢ High Selectivity: NVS-CECR2-1 meets the criteria for a high-quality chemical probe against CECR2,
showing excellent selectivity over BRD4, BRD7, and BRD9 [3].

e Cellular Efficacy: It demonstrates potent, on-target activity in cells by displacing CECR2 from
chromatin and exhibits cytotoxic effects against a range of cancer cell lines, supporting its potential
for further therapeutic development [2].

¢ Mechanism Note: While its cytotoxic effects are partly dependent on CECR2, researchers should be
aware of additional CECR2-independent mechanisms that contribute to its overall activity [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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